Cas no 199541-17-8 ((S)-[(Rucl(binap))2(MU-CL)3][NH2ME2])
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] Chemical and Physical Properties
Names and Identifiers
-
- Dimethylammoniumdichlorotri(mu-chloro)bis[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II)
- [NH2Me2][(RuCl((S)-binap))2(μ-Cl)3]
- [NH2Me2][(RuCl((S)-binap))2(mu-Cl)3]
- (S)-[(RUCL(BINAP))2(Μ-CL)3][NH2ME2]
- [NH2Me2][(RuCl((S)-binap))2(mu-Cl)3] [NH2Me2][(RuCl((S)-binap))2(μ-Cl)3]
- DIMETHYLAMMONIUM DICHLOROTRI(?CHLORO)BIS[(S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL]DIRUTHENATE(II) [NH2ME2][{...
- DIMETHYLAMMONIUM DICHLOROTRI(MU-CHLORO)BIS[(R)-(+)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL]DIRUTHENATE(II)
- Dimethylammonium dichlorotri(μ-chloro)bis[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II), [NH2Me2][{RuCl((S)-binap)}2(μ-Cl)3]
- MESO-1,2-BIS(P-TOLYL)ETHYLENEDIAMINE
- -binaphthyl]diruthenate(II) [NH2Me2][{RuCl((S)-binap)}2(&mu
- -binaphthyl]diruthenate(II),[NH2Me2][{RuCl((S)
- -bis(diphenylphosphino)-1,1'
- Dimethylammonium dichlorotri(?chloro)bis[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II) [NH2Me2][{RuCl((S)-binap)}2(?Cl)3]
- DIMETHYLAMMONIUM DICHLOROTRI(Μ-CHLORO)BIS[(S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL]DIRUTHENATE(II),[NH2ME2][{RUCL((S)
- Dimethylammonium Dichlorotri(μ-chloro)bis[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II)
- [NH2Me2][{RuCl((S)-binap)}2(mu-Cl)3]
- -bis(diphenylphosphino)-1,1'(S)-[(RuCl(BINAP))2(μ-Cl)3][NH2Me2]
- (S)-[(RuCl(BINAP))2(μ(S)-[(RuCl(BINAP))2(mu-Cl)3][NH2Me2]
- Dimethylammonium dichlorotri(μ-chloro)bis[(S)-(-)-2,2'Dimethylammoniumdichlorotri(mu-chloro)bis[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II)
- Dimethylammonium dichlorotri(μ-chloro)bis[(S)-(-)-2,2μ-bis(diphenylphosphino)-1,1μ-binaphthyl]diruthenate(II)
- -Cl)3][NH2Me2]
- (S)-[(RUCL(BINAP))2(MU-CL)3][NH2ME2]
- DIMETHYLAMMONIUM DICHLOROTRI(MU-CHLORO)BIS[(S)-(-)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL]DIRUTHENATE(II)
- [NH2ME2][[RUCL((S)-BINAP)]2(MU-CL)3]
- [NH2ME2][[RUCL((R)-BINAP)]2(MU-CL)3]
- SC10176
- (R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]
- (R)-[(RuCl(BINAP))2(
- I-Cl)3[NH2Me2]
- (S)-[(RuCl(BINAP))2(
- I-Cl)3][NH2Me2]
- (S)-[(RuCl(BINAP))2(?-Cl)3
- (S)-[(Rucl(binap))2(MU-CL)3][NH2ME2]
-
- MDL: MFCD09753036
- Inchi: 1S/2C44H32P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-32H;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
- InChI Key: NVDGOPZSESFSJS-UHFFFAOYSA-M
- SMILES: [Ru-]([ClH+])([ClH+])[ClH+].[Ru].Cl.[Cl-].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC=CC2=C1C1=C2C=CC=CC2=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C=CC=CC2=C1C1=C2C=CC=CC2=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1.N(C)C
Computed Properties
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 102
- Rotatable Bond Count: 14
- Complexity: 809
- Covalently-Bonded Unit Count: 7
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- Surface Charge: 1
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Melting Point: >100°C
- Solubility: Not available
- Sensitiveness: air sensitive
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H228
- Warning Statement: P210
- Hazardous Material transportation number:UN1325 - class 4.1 - PG 3 - Flammable solids, organic, n.o.s., HI: all
- WGK Germany:3
- Hazard Category Code: 11
-
Hazardous Material Identification:
- Risk Phrases:R11
- Storage Condition:2-8°C
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 693138-100MG |
(S)-[(RuCl(BINAP))2(μ-Cl)3][NH2Me2] |
199541-17-8 | 100MG |
¥252.53 | 2022-02-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 693138-500MG |
(S)-[(RuCl(BINAP))2(μ-Cl)3][NH2Me2] |
199541-17-8 | 500MG |
¥1178.78 | 2022-02-24 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868020-1g |
[NH2Me2][(RuCl((S)-binap))2(μ-Cl)3] |
199541-17-8 | ≥95% | 1g |
¥1,080.00 | 2022-09-01 | |
| abcr | AB200380-250 mg |
Dimethylammonium dichlorotri(µ-chloro)bis[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II); . |
199541-17-8 | 250 mg |
€55.50 | 2023-07-20 | ||
| abcr | AB200380-1 g |
Dimethylammonium dichlorotri(µ-chloro)bis[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II); . |
199541-17-8 | 1 g |
€139.00 | 2023-07-20 | ||
| abcr | AB200380-5 g |
Dimethylammonium dichlorotri(µ-chloro)bis[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]diruthenate(II); . |
199541-17-8 | 5 g |
€328.00 | 2023-07-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868020-200mg |
[NH2Me2][(RuCl((S)-binap))2(μ-Cl)3] |
199541-17-8 | ≥95% | 200mg |
¥294.30 | 2022-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138436-100mg |
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] |
199541-17-8 | 95% | 100mg |
¥195.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S138436-500mg |
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] |
199541-17-8 | 95% | 500mg |
¥782.90 | 2023-09-01 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600260-1g |
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] |
199541-17-8 | 95% | 1g |
¥900.0 | 2024-07-19 |
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] Suppliers
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on (S)-[(Rucl(binap))2(MU-CL)3][NH2ME2]
Recent Advances in Chiral Ruthenium Complex (S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] and Related Compound 199541-17-8: A Research Briefing
The chiral ruthenium complex (S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] and the related compound 199541-17-8 have recently garnered significant attention in the field of chemical biology and medicinal chemistry. These compounds exhibit unique catalytic properties and potential therapeutic applications, making them subjects of intensive research. This briefing synthesizes the latest findings on their synthesis, mechanistic insights, and biological activities, providing a comprehensive overview for researchers in the field.
The compound 199541-17-8, a precursor or structurally related molecule to (S)-[(Rucl(binap))2(MU-CL)3][NH2ME2], has been identified as a key intermediate in the synthesis of chiral catalysts. Recent studies have optimized its production, achieving higher yields and enantiomeric purity through novel catalytic pathways. These advancements are critical for scaling up production and ensuring reproducibility in industrial applications.
(S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] has emerged as a highly efficient catalyst in asymmetric hydrogenation reactions, a cornerstone in the synthesis of chiral pharmaceuticals. Research published in the past year demonstrates its superior enantioselectivity and turnover frequency compared to traditional catalysts. Notably, its application in the synthesis of beta-amino acids, which are pivotal in drug development, has shown remarkable efficiency, with enantiomeric excess (ee) values exceeding 99%.
Beyond its catalytic prowess, (S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] has shown promising biological activity. In vitro studies reveal its potential as an anticancer agent, with mechanisms involving the inhibition of key enzymatic pathways in tumor cells. Preliminary data suggest low cytotoxicity to normal cells, highlighting its therapeutic window. These findings are supported by molecular docking studies that elucidate its binding affinity to specific protein targets.
The stability and reactivity of these compounds under physiological conditions have also been a focus of recent investigations. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have provided detailed structural insights, facilitating the design of derivatives with enhanced properties. Furthermore, computational modeling has predicted potential modifications to improve solubility and bioavailability, addressing current limitations in their pharmacological applications.
In conclusion, the latest research underscores the dual utility of (S)-[(Rucl(binap))2(MU-CL)3][NH2ME2] and 199541-17-8 as both superior catalysts and potential therapeutics. Future directions include exploring their use in continuous flow chemistry and expanding their biological evaluation through in vivo studies. These advancements hold significant promise for the development of next-generation chiral drugs and sustainable chemical processes.
199541-17-8 ((S)-[(Rucl(binap))2(MU-CL)3][NH2ME2]) Related Products
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